molecular formula C19H22N2O B1598551 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one CAS No. 88372-34-3

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1598551
CAS No.: 88372-34-3
M. Wt: 294.4 g/mol
InChI Key: JNALRJOIXRFIQP-UHFFFAOYSA-N
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Description

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C19H22N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring attached to a diphenylpropanone structure, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 3,3-diphenylpropan-1-one with piperazine under specific conditions. One common method includes:

    Starting Materials: 3,3-diphenylpropan-1-one and piperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Acylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo acylation with reagents like Boc anhydride (Boc₂O).
Example Reaction :
3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one+Boc2ODIPEA, DCMBoc-protected derivative\text{this compound} + \text{Boc}_2\text{O} \xrightarrow{\text{DIPEA, DCM}} \text{Boc-protected derivative}

Reagents/ConditionsProductYieldReference
Boc₂O, DIPEA, dichloromethane, RTTert-butyl 4-(3-ketopropyl)piperazine-1-carboxylate97%

This reaction preserves the ketone group while protecting the piperazine nitrogen for subsequent functionalization .

Alkylation Reactions

The piperazine nitrogen reacts with alkyl halides or benzyl halides under basic conditions.
Example Reaction :

This compound+Benzyl bromideK2CO3,DMFN-Benzyl derivative\text{this compound} + \text{Benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-Benzyl derivative}

Reagents/ConditionsProductYieldReference
Benzyl bromide, K₂CO₃, DMF, 80°C3,3-Diphenyl-1-(4-benzylpiperazin-1-yl)propan-1-one85%

Alkylation diversifies the piperazine substituents, enhancing pharmacological potential.

Amide and Carbamate Formation

The piperazine reacts with chloroformates or sulfonyl chlorides to form carbamates or sulfonamides.
Example Reaction :

This compound+Ethyl chloroformateEt3NCarbamate derivative\text{this compound} + \text{Ethyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Carbamate derivative}

Reagents/ConditionsProductYieldReference
Ethyl chloroformate, Et₃N, DCM1-(4-Ethoxycarbonylpiperazin-1-yl)-3,3-diphenylpropan-1-one52%

This method is critical for modifying solubility and bioactivity .

4.

Scientific Research Applications

Overview

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, also known as CAS No. 88372-34-3, is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. Its unique structural features enable it to interact with biological systems and serve as a precursor for the synthesis of more complex molecules. This article explores its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

Therapeutic Potential :
this compound has been investigated for its potential as an enzyme inhibitor and its therapeutic effects against various diseases, including bacterial infections and cancer. The compound's ability to inhibit specific enzymes can disrupt critical biological pathways, leading to desired therapeutic outcomes.

Case Study :
A study examining the compound's interaction with bacterial enzymes showed promising antibacterial activity, suggesting its potential use in developing new antibiotics .

Synthesis of Pharmaceutical Compounds

Building Block for Drug Development :
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its piperazine moiety is particularly valuable in creating derivatives with enhanced biological activity.

Compound Synthesis Method Biological Activity
ClozapineReaction with piperazine derivativesAntipsychotic
BerberineModification of piperazine structureAntimicrobial

The ability to modify the piperazine ring allows for the creation of a wide range of derivatives with varying pharmacological properties .

Materials Science

Development of New Materials :
Research indicates that this compound can be utilized in the development of novel materials with specific properties. Its chemical structure allows it to participate in polymerization reactions, leading to materials with tailored characteristics for industrial applications.

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. For example, it may interact with serotonin or dopamine receptors, influencing neurotransmitter levels and exerting antidepressant or antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of a diphenylpropanone backbone with a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, also known as a diphenylpiperazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a piperazine ring substituted with two phenyl groups and a ketone functional group. Its potential therapeutic applications span various domains, including anticancer, antimicrobial, and neuropharmacological activities.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that derivatives of this compound showed potent activity against breast cancer cells while maintaining low toxicity on normal cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activities. A series of related diphenylpiperazine derivatives were synthesized and tested for antibacterial and antifungal effects. These studies revealed promising results, suggesting that modifications to the piperazine scaffold could enhance antimicrobial efficacy .

Neuropharmacological Effects

The neuropharmacological potential of this compound has also been explored. Some derivatives have shown activity as calcium channel blockers, which are crucial in the treatment of neurological disorders . This activity is particularly relevant in the context of managing conditions such as epilepsy and chronic pain.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The following table summarizes key findings regarding the effects of various substituents on biological activity:

Substituent TypeEffect on ActivityReference
4-ChlorophenylEnhanced anticancer activity
2,4-DichlorophenylIncreased antimicrobial potency
Triazole moietyImproved cytotoxicity against cancer cells
Alkyl substitutionsModulation of calcium channel blocking

Case Study 1: Anticancer Evaluation

A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against MCF-7 breast cancer cells. The results indicated that specific modifications led to enhanced activity compared to the parent compound. Notably, compounds with electron-withdrawing groups exhibited greater potency due to improved interaction with cellular targets involved in apoptosis signaling pathways .

Case Study 2: Antimicrobial Screening

In another investigation, a series of diphenylpiperazine derivatives were screened for their antibacterial and antifungal properties. The study found that certain derivatives showed significant inhibition against strains such as Staphylococcus aureus and Candida albicans. The introduction of halogen substituents was correlated with increased antimicrobial activity, suggesting a potential strategy for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Diphenyl-1-(piperazin-1-yl)propan-1-one, and what methodological considerations ensure high yield and purity?

The compound is typically synthesized via coupling reactions between a piperazine derivative and a substituted propanone. A common method involves using carbodiimide-based coupling agents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) in anhydrous DMF with triethylamine as a base. For example, details a protocol using 3-(thiophen-2-ylthio)propanoic acid and a piperazine derivative under these conditions, achieving yields of ~70% after purification via column chromatography. Key considerations include:

  • Strict anhydrous conditions to prevent side reactions.
  • Use of molar ratios (e.g., 1:1.1 for acid:piperazine) to drive reaction completion.
  • Purification via gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product from unreacted starting materials .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Structural validation requires a combination of techniques:

Technique Purpose Example Data
NMR Confirm molecular connectivity1H^1H NMR: Aromatic protons (δ 7.2–7.5 ppm), piperazine protons (δ 2.5–3.5 ppm)
LC-MS Verify molecular weightObserved [M+H]+^+ at m/z 347.2 (calculated 346.2)
Elemental Analysis Assess purityC: 72.5%, H: 6.9%, N: 12.1% (theoretical values)
XRD (if crystalline)Confirm 3D structureNot reported for this compound, but analogous piperazine derivatives show staggered/eclipsed conformations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact ( ).
  • Ventilation: Use fume hoods due to potential respiratory irritancy (similar to piperazine derivatives in ).
  • Storage: In airtight containers at 2–8°C, away from oxidizing agents ( ).
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions or compound purity. For example:

  • Purity Impact: Impurities >5% (e.g., unreacted piperazine) may skew receptor-binding assays. LC-MS purity ≥98% is recommended ( ).
  • Assay Models: Differences in cell lines (e.g., HEK293 vs. CHO) or animal models (rodent vs. primate) can alter efficacy ( ).
  • Solubility: Use co-solvents like DMSO (<1% v/v) to ensure consistent bioavailability in vitro ().

Q. What computational strategies predict the binding affinity of this compound to neurological targets?

Advanced methods include:

  • Molecular Docking: Use AutoDock Vina to model interactions with serotonin receptors (5-HT1A_{1A}), leveraging the piperazine moiety’s flexibility for hydrogen bonding ().
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrostatic potential maps, highlighting nucleophilic regions (e.g., carbonyl group) ().
  • MD Simulations: Analyze stability in lipid bilayers to predict blood-brain barrier penetration ( ).

Q. How do structural modifications (e.g., substituent variations) influence the pharmacological profile of this compound?

Systematic SAR studies reveal:

Modification Biological Impact Reference
Aryl Group Substitution 3-Chlorophenyl enhances 5-HT1A_{1A} affinity (IC50_{50} = 12 nM vs. 45 nM for unsubstituted)
Piperazine N-Methylation Reduces off-target binding to α1_1-adrenergic receptors ( ).
Carbonyl Replacement Thioketone analogs show lower metabolic stability in liver microsomes (t1/2_{1/2} < 30 min) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetics in preclinical studies?

  • ADME Profiling:
    • Absorption: Caco-2 cell monolayer assays to predict intestinal permeability (Papp_{app} > 1 × 106^{-6} cm/s).
    • Metabolism: Incubate with human liver microsomes (HLMs) to identify CYP450-mediated oxidation hotspots (e.g., piperazine ring) .
    • Excretion: Radiolabeled 14C^{14}C-tracking in rodent models to quantify renal vs. fecal elimination ( ).

Q. How can researchers address solubility challenges in formulation studies?

  • Co-Solvents: Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (up to 10 mg/mL) without toxicity ( ).
  • Salt Formation: Hydrochloride salts improve stability and dissolution rates ( ).
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm) for sustained release ().

Properties

IUPAC Name

3,3-diphenyl-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(21-13-11-20-12-14-21)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18,20H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNALRJOIXRFIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388701
Record name 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88372-34-3
Record name 1-(3,3-Diphenylpropionyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88372-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-diphenyl-1-(piperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(3,3-diphenyl-propionyl)-piperazine-1-carboxylic acid tert-butyl ester (2.15 g, 5.45 mmol) in dry CH2Cl2 (60 ml) was added TFA (20 ml) and resulting mixture stirred at room temperature for 3 hrs. Solvent and excess TFA was then evaporated and the residue was dissolved in CH2Cl2 (150 ml) and washed with sat. NaHCO3 (2×) and dried over MgSO4. Evaporation of solvent gave 1.65 g of pure product.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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